2-Methylpropyl Alcohol-OD
Description
Significance of Isotopic Labeling in Contemporary Chemical Sciences
The utility of isotopic labeling stems from the significant mass difference between hydrogen and deuterium (B1214612), which can influence reaction rates and spectroscopic signatures without altering the fundamental chemical properties of the molecule. researchgate.net This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry, allowing researchers to identify rate-determining steps in complex reaction sequences. core.ac.uk
The substitution of hydrogen with deuterium, a stable isotope containing one proton and one neutron, effectively doubles the mass at that atomic position. clearsynth.com This mass increase leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net Consequently, more energy is required to break a C-D bond, often resulting in a slower reaction rate when this bond cleavage is involved in the rate-limiting step. core.ac.uk This primary kinetic isotope effect provides invaluable evidence for proposed reaction mechanisms. researchgate.net
Furthermore, the presence of deuterium can influence the physical properties of a molecule, such as its boiling point, and can be readily detected by various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. thalesnano.comlibretexts.org In NMR, the substitution of a proton with a deuteron (B1233211) can simplify complex spectra and provide structural information. thalesnano.com In mass spectrometry, the increased mass of the deuterated compound allows for its use as an internal standard for accurate quantification of its non-deuterated counterpart. thalesnano.com
The applications of deuterated compounds are vast and cut across numerous scientific disciplines. In pharmaceutical research, deuterium labeling is employed to study the metabolism of drugs, providing insights into how they are absorbed, distributed, and eliminated by the body. clearsynth.comsimsonpharma.com This understanding is crucial for optimizing drug efficacy and safety. clearsynth.com In materials science, deuterium substitution can alter intermolecular forces and crystal packing, leading to changes in the physical properties of materials, such as their dielectric and ferroelectric behaviors. rsc.org Environmental scientists use deuterated compounds as tracers to monitor the fate of pollutants and understand bioremediation processes. researchgate.net The broad utility of these labeled molecules underscores their central role in advancing modern scientific inquiry. rsc.orgresearchgate.net
Overview of 2-Methylpropyl Alcohol-OD as a Model System for Isotopic Studies
This compound, also known as isobutanol-OD, is a simple deuterated alcohol where the hydrogen atom of the hydroxyl group is replaced by a deuterium atom. nih.govmolbase.com Its relatively straightforward structure and the specific location of the deuterium label make it an excellent model system for investigating fundamental concepts related to isotopic effects.
The single deuterium atom on the hydroxyl group makes it particularly useful for studying hydrogen bonding interactions using techniques like NMR spectroscopy. The change in mass and vibrational frequency of the O-D bond compared to the O-H bond can provide detailed information about the dynamics and energetics of these crucial intermolecular forces. While its single deuteration offers limited mass shift for certain mass spectrometry applications, its utility in spectroscopic and mechanistic studies is significant.
Table 1: Physicochemical Properties of 2-Methylpropyl Alcohol and its Deuterated Analog
| Property | 2-Methylpropyl Alcohol | This compound |
| Synonyms | Isobutanol, Isobutyl alcohol | Isobutanol-OD, Isobutyl alcohol-d1 |
| CAS Number | 78-83-1 sigmaaldrich.com | 14848-63-6 molbase.com |
| Molecular Formula | (CH₃)₂CHCH₂OH sigmaaldrich.com | C₄H₉DO molbase.com |
| Molecular Weight | 74.12 g/mol sigmaaldrich.com | 75.12780 g/mol molbase.com |
| Boiling Point | 108 °C sigmaaldrich.com | Not explicitly available, but expected to be slightly higher than the non-deuterated form. |
| Melting Point | -108 °C sigmaaldrich.com | Not explicitly available. |
| Density | 0.803 g/mL at 25 °C sigmaaldrich.com | Not explicitly available, but expected to be slightly higher than the non-deuterated form. |
The study of this compound and other deuterated compounds continues to provide profound insights into the fundamental principles governing chemical reactions and molecular interactions, driving innovation across a wide spectrum of scientific research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
75.13 g/mol |
IUPAC Name |
1-deuteriooxy-2-methylpropane |
InChI |
InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i5D |
InChI Key |
ZXEKIIBDNHEJCQ-UICOGKGYSA-N |
Isomeric SMILES |
[2H]OCC(C)C |
Canonical SMILES |
CC(C)CO |
Origin of Product |
United States |
Synthetic Methodologies for Site Selective Deuteration of Alcohols
Established Approaches for Deuterium (B1214612) Incorporation
Hydrogen Isotope Exchange (HIE) Reactions
Hydrogen Isotope Exchange (HIE) is a process where a hydrogen atom in a molecule is swapped for a deuterium atom from a deuterium-rich source, often D₂O. nih.gov This approach is highly attractive for late-stage labeling, as it can be performed on a fully formed molecule. acs.org The reaction can be uncatalyzed for labile protons, such as the one in the hydroxyl group of an alcohol, but requires catalysis to activate the more inert C-H bonds. wikipedia.org
Acid and Base Catalysis: Acid- and base-catalyzed H/D exchange reactions are among the earliest reported methods for deuterium incorporation. nih.gov These processes typically rely on the formation of intermediates that facilitate the exchange. In base-catalyzed reactions, a proton adjacent to a carbonyl group (at the α-carbon) can be abstracted to form an enolate intermediate. youtube.comyoutube.com Subsequent quenching with a deuterium source like D₂O results in the incorporation of deuterium at the α-position. youtube.com Similarly, acid catalysis can promote enol formation, leading to the same outcome. nih.govyoutube.com
For a simple aliphatic alcohol like 2-methylpropyl alcohol, which lacks an activating carbonyl group, direct acid or base-catalyzed C-H deuteration is generally inefficient. However, these methods are highly effective for substrates that contain both a hydroxyl group and a carbonyl moiety, where the exchange occurs at the position activated by the carbonyl function. nih.gov
Metal Catalysis: Transition-metal catalysis has emerged as a powerful and versatile tool for the deuteration of C-H bonds in alcohols that are otherwise unreactive. researchgate.net Various metals, including ruthenium, iridium, manganese, and iron, have been shown to effectively catalyze HIE reactions, using D₂O as an inexpensive and readily available deuterium source. nih.govresearchgate.net The general mechanism for many of these catalysts involves a "borrowing hydrogen" or hydrogen auto-transfer pathway. researchgate.netnih.gov In this process, the metal catalyst temporarily oxidizes the alcohol to an intermediate aldehyde or ketone, releasing a metal-hydride species. The metal-hydride then exchanges its hydrogen for deuterium with the D₂O solvent. Finally, the deuterated metal complex reduces the intermediate aldehyde or ketone, yielding the C-deuterated alcohol. nih.gov
Several catalytic systems have been developed with varying efficiencies and selectivities.
| Catalyst System | Metal | Typical Selectivity | Reference |
| Ru-MACHO / KOtBu | Ruthenium | α-deuteration for primary alcohols; α,β-deuteration for secondary alcohols | nih.govresearchgate.net |
| Iridium(III)-bipyridonate | Iridium | Highly α-selective for primary and secondary alcohols | rsc.orgrsc.org |
| Mn-pincer complex | Manganese | α and β position deuteration for primary alcohols | researchgate.net |
| Fe-pincer complex | Iron | Exclusively α-position deuteration for primary alcohols | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Regioselectivity: A significant challenge in HIE is controlling the position of deuterium incorporation (regioselectivity). As shown in the table above, the choice of metal catalyst is crucial for determining the site of deuteration. researchgate.netresearchgate.net Iridium-based catalysts, for example, can provide high selectivity for the α-position (the carbon bearing the hydroxyl group). nih.govrsc.org In contrast, certain ruthenium and manganese complexes can lead to deuteration at both the α and β positions. researchgate.netresearchgate.net This selectivity arises from the specific mechanism of the catalyst system, including the stability of intermediates and the kinetics of the various steps in the catalytic cycle. nih.gov For instance, β-deuteration can occur via base-catalyzed enolization of the carbonyl intermediate before it is reduced by the deuterated catalyst. nih.gov
Chemoselectivity: Chemoselectivity refers to the ability of a catalyst to selectively deuterate the target C-H bond without affecting other functional groups within the molecule. This is particularly important when working with complex molecules like pharmaceuticals. rsc.org Many modern iridium and ruthenium catalysts exhibit excellent functional group tolerance, leaving sensitive groups such as esters, halides, and heterocycles untouched while selectively deuterating the C-H bonds adjacent to the alcohol. nih.govrsc.orgnih.gov This high level of chemoselectivity makes metal-catalyzed HIE a powerful tool for precise molecular editing. nih.gov
Late-stage functionalization is a highly desirable strategy in chemical synthesis, particularly in drug discovery, as it allows for the modification of complex molecules at a final step, avoiding the need for lengthy de novo synthesis. acs.orgresearchgate.net HIE reactions are exceptionally well-suited for late-stage deuterium labeling because they operate directly on the target molecule. acs.org By selecting a catalyst with high chemoselectivity, deuterium can be precisely installed into a finished pharmaceutical or bioactive molecule containing an alcohol moiety, providing a rapid route to isotopically labeled analogues for metabolic studies. nih.govrsc.org
Reductive Deuteration Techniques
An alternative to HIE is the reductive deuteration of carbonyl compounds. This classic and reliable method involves the reduction of a functional group, such as an aldehyde, ketone, or ester, using a reducing agent that contains deuterium. researchgate.netorganic-chemistry.org To synthesize deuterated 2-methylpropyl alcohol, one would start with 2-methylpropanal (isobutyraldehyde) or an ester of 2-methylpropanoic acid.
This approach utilizes complex metal deuterides, which are analogues of common reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). rutgers.edutransformationtutoring.com The corresponding deuterated reagents are sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (LiAlD₄). researchgate.netgoogle.com
The reduction of an aldehyde or ketone with a deuteride reagent introduces one deuterium atom to the α-carbon. For example, the reduction of 2-methylpropanal with NaBD₄ would yield 2-methylpropyl-1-d alcohol, with one deuterium atom specifically at the C1 position. The reduction of an ester or carboxylic acid with the more powerful LiAlD₄ results in the incorporation of two deuterium atoms at the C1 position, yielding 2-methylpropyl-1,1-d₂ alcohol. transformationtutoring.commdpi.com
More recent methods have also been developed, such as the use of samarium(II) iodide (SmI₂) in combination with D₂O to achieve the reductive deuteration of acyl chlorides, providing another route to α,α-dideuterio alcohols. mdpi.com
| Deuteride Reagent | Carbonyl Precursor | Deuteration Pattern on Alcohol |
| NaBD₄ | Aldehyde (e.g., 2-methylpropanal) | One deuterium at α-carbon |
| NaBD₄ | Ketone | One deuterium at α-carbon |
| LiAlD₄ | Aldehyde, Ketone | One deuterium at α-carbon |
| LiAlD₄ | Ester, Carboxylic Acid, Acyl Chloride | Two deuteriums at α-carbon |
This table is interactive. Click on the headers to sort the data.
This method offers excellent and predictable regioselectivity, making it a cornerstone of isotopic labeling synthesis. organic-chemistry.org
Single Electron Transfer Reductive Deuteration
Single Electron Transfer (SET) reductive deuteration is an effective method for synthesizing deuterated alcohols. This approach typically involves the reduction of a carboxylic acid derivative, such as an ester or acyl chloride, to the corresponding deuterated alcohol. organic-chemistry.orgacs.org The process is mediated by a single-electron donor, with recent advancements utilizing mild lanthanide(II) reagents like samarium(II) iodide (SmI₂) or cost-effective reagents like sodium dispersion. organic-chemistry.orgacs.orgnih.gov
In this method, the carbonyl group of the precursor is reduced, and deuterium is incorporated from a deuterium source, which is often deuterated water (D₂O) or a deuterated alcohol like EtOD-d₁. acs.orgresearchgate.net For instance, the synthesis of α,α-dideuterio benzyl (B1604629) alcohols has been successfully achieved from aromatic esters using SmI₂ and D₂O, yielding high levels of deuterium incorporation (>95%). organic-chemistry.org This strategy is noted for its operational simplicity and excellent tolerance of various functional groups. organic-chemistry.org A key advantage of SET reductive deuteration is its potential for high deuterium atom economy, with some protocols achieving up to 49% economy, a significant improvement over other methods. acs.orgnih.govacs.org
The general mechanism involves the transfer of an electron to the carbonyl precursor, generating a radical anion intermediate which then abstracts a deuterium atom from the deuterium source. This process can be repeated to achieve dideuteration at the α-carbon position, ultimately yielding the deuterated alcohol after workup.
Deuterium Oxide (D₂O) as a Deuterating Agent
Deuterium oxide (D₂O), or heavy water, stands as the most common, inexpensive, and environmentally benign source of deuterium for labeling organic molecules. rsc.orgresearchgate.net Its utility is central to many of the advanced catalytic H/D exchange methods. In these reactions, D₂O serves as the vast deuterium reservoir from which deuterium atoms are transferred to the alcohol substrate. nih.govacs.org
The direct deuteration of alcohols via H/D exchange with D₂O is highly attractive as it avoids the need to pre-synthesize deuterated reagents, thereby reducing costs and waste. rsc.org This process is typically facilitated by a catalyst that activates the C-H bonds of the alcohol, allowing for the exchange with deuterium from D₂O. The efficiency and regioselectivity of the deuteration are heavily dependent on the catalytic system employed. rsc.orgresearchgate.net For instance, various transition metal catalysts, including those based on ruthenium, iridium, manganese, and iron, utilize D₂O to achieve selective deuteration at the α and/or β positions of alcohols. rsc.orgnih.govrsc.org The mechanism often involves a temporary, catalyst-mediated oxidation of the alcohol to a carbonyl intermediate (aldehyde or ketone). This intermediate then undergoes H/D exchange with D₂O at the adjacent carbon atoms before being reduced back to the deuterated alcohol. nih.gov
Advanced Catalytic Systems for Precision Deuteration
To achieve high levels of selectivity in alcohol deuteration, advanced catalytic systems have been developed. These systems often rely on transition metal complexes that can reversibly activate C-H and O-H bonds, enabling precise H/D exchange.
Homogeneous and Heterogeneous Catalysis in Alcohol Deuteration
Both homogeneous and heterogeneous catalysts are employed for alcohol deuteration. Homogeneous catalysts, typically metal-pincer complexes, are dissolved in the reaction medium and offer high activity and selectivity due to their well-defined active sites. rsc.orgresearchgate.net Heterogeneous catalysts, such as ruthenium on a carbon support (Ru/C), are in a different phase from the reaction mixture, which can simplify product separation and catalyst recycling.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful concept in homogeneous catalysis for this purpose. researchgate.net The catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate and a metal-hydride species. The subsequent H/D exchange can occur at the metal center (exchanging hydride for deuteride) and/or on the carbonyl intermediate via keto-enol tautomerization in the presence of D₂O and a base. The deuterated intermediate is then reduced by the metal-deuteride species to yield the deuterated alcohol. nih.gov
Ruthenium-Catalyzed Deuteration Processes
Ruthenium complexes are among the most studied catalysts for the deuteration of alcohols using D₂O. researchgate.netresearchgate.net Pincer complexes, such as the commercially available Ru-MACHO, have proven to be highly effective. nih.govresearchgate.net These catalysts can achieve highly selective α-deuteration of primary alcohols and α,β-deuteration of secondary alcohols. nih.govacs.org The reactions are typically performed in D₂O, which acts as both the solvent and the deuterium source, with the addition of a base like potassium tert-butoxide (KOtBu). nih.govresearchgate.net
The mechanism involves metal-ligand cooperation, where the ruthenium center and a coordinated ligand work together to activate the alcohol's O-H bond and subsequently a C-H bond to release H₂ and form a carbonyl compound. acs.org H/D exchange then proceeds, followed by the reverse reaction where the deuterated carbonyl is hydrogenated (or rather, deuterated) back to the alcohol. nih.govresearchgate.net The regioselectivity (α vs. β deuteration) can be influenced by the specific ligands attached to the ruthenium center. researchgate.net
Table 1: Ruthenium-Catalyzed Deuteration of Alcohols
| Catalyst | Substrate | Base | Temperature (°C) | Position of Deuteration | % Deuterium Incorporation |
|---|---|---|---|---|---|
| Ru-MACHO | Primary Alcohols | KOtBu | 60-100 | α | >95% |
| Ru-MACHO | Secondary Alcohols | KOtBu | 60-100 | α, β | High |
| [(p-cymene)RuCl₂]₂/ethanolamine | Primary & Secondary Alcohols | KOH | N/A | β | High |
| RuCl₂(NH₂CH₂CH₂NH₂)(PPh₃)₂ | Alcohols | N/A | N/A | α, β | High |
Manganese and Iron Pincer Complex Catalysis
Driven by the desire for more sustainable and cost-effective processes, catalysis with earth-abundant first-row transition metals like manganese and iron has gained significant attention. nih.gov Homogeneous pincer complexes of both manganese and iron have been shown to be effective catalysts for the regioselective deuteration of alcohols in D₂O. rsc.orgresearchgate.netrsc.org
A key finding is the divergent regioselectivity offered by these two metals. For primary alcohols, iron-pnp pincer complexes tend to catalyze deuteration exclusively at the α-position. rsc.orgrsc.org In contrast, analogous manganese-pnp pincer complexes promote deuteration at both the α- and β-positions. rsc.orgresearchgate.net This differential reactivity provides a powerful tool for controlling the precise location of deuterium incorporation. For example, using an iron pincer catalyst, isobutanol was deuterated to a high degree exclusively at the α-position. rsc.org The proposed mechanism is similar to the ruthenium systems, involving an oxidation-exchange-reduction sequence. rsc.org
Table 2: Iron and Manganese-Catalyzed Deuteration of Primary Alcohols
| Catalyst Type | Substrate Example | Temperature (°C) | Position of Deuteration | % Deuterium Incorporation |
|---|---|---|---|---|
| Iron PNP Pincer | n-Butanol | 100 | α | 96% |
| Iron PNP Pincer | Isobutanol | 100 | α | High |
| Manganese PNP Pincer | n-Butanol | 100 | α, β | High |
Organocatalysis in Deuterium Exchange
While transition metal catalysis dominates the field of C-H deuteration of alcohols, organocatalysis represents an emerging area. Organophotocatalysis, in particular, has been developed for the deuteration of C-H bonds adjacent to heteroatoms. nih.gov This method uses an organic photosensitizer that, upon irradiation with light, can initiate a hydrogen atom transfer (HAT) process from the alcohol's α-position. The resulting carbon-centered radical can then be trapped by a deuterium source, such as D₂O, to install the deuterium atom.
This approach offers the advantage of avoiding potentially toxic or expensive heavy metals. The reactions can often be carried out under mild conditions. Research has demonstrated the α-deuteration of secondary alcohols with high efficiency using this strategy. nih.gov While the application to a broad range of primary alcohols is still under development, organophotocatalysis provides a promising and mechanistically distinct alternative for the precision deuteration of alcohols. nih.gov
Biocatalytic Approaches for Asymmetric Deuteration
Biocatalytic methods offer an exceptionally precise and environmentally benign route for the asymmetric introduction of deuterium into molecules, including the synthesis of chiral deuterated alcohols. researchgate.netmanchester.ac.uk This approach leverages the high stereoselectivity of enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs), to catalyze the reduction of a prochiral ketone or aldehyde, thereby establishing a deuterium-labeled chiral center with near-perfect control. rsc.orgnih.gov
The synthesis of a stereospecifically deuterated alcohol like 2-Methylpropyl Alcohol-OD via this method involves the enzymatic reduction of the corresponding aldehyde, 2-methylpropanal. The key to the process is the use of a nicotinamide cofactor, typically NADH (Nicotinamide Adenine Dinucleotide), which is isotopically labeled with deuterium ([4-²H]-NADH). researchgate.netnih.gov This deuterated cofactor serves as the hydride (deuteride) donor in the reduction reaction.
A significant advancement in this field is the development of systems that generate and recycle the expensive [4-²H]-NADH cofactor in situ. researchgate.net These systems often use a cheap and abundant deuterium source like D₂O, combined with a clean reductant such as molecular hydrogen (H₂). researchgate.netnih.gov A hydrogenase enzyme can utilize H₂ to reduce the oxidized cofactor (NAD⁺) in the presence of D₂O, thereby forming the required [4-²H]-NADH. researchgate.net This deuterated cofactor is then used by a second enzyme, the ADH, to reduce the carbonyl substrate (2-methylpropanal) with high stereoselectivity, transferring the deuterium atom to one specific face of the carbonyl group. rsc.org
This dual-enzyme system allows for the continuous regeneration of the deuterated cofactor, making the process efficient and scalable. researchgate.net The methodology is characterized by its mild reaction conditions (ambient temperature and pressure) and exceptional selectivity (chemo-, regio-, stereo-, and isotopic), making it a powerful tool for preparing enantiopure deuterated compounds. researchgate.netnih.gov For a substrate like 2-methylpropanal, which leads to a prochiral alcohol, this method would yield one specific enantiomer of 2-methylpropyl-1-d alcohol.
| Substrate | Enzyme System | Deuterium Source | Product | Stereoselectivity (ee/de) | Isotopic Purity (%D) |
|---|---|---|---|---|---|
| 3-Quinuclidinone | ADH / H₂-driven [4-²H]-NADH recycling | ²H₂O | (R)-[2-²H]-3-Quinuclidinol | >99% ee | >98% |
| Acetophenone | ADH-'A' from Rhodococcus ruber | d₈-2-propanol | (R)-[1-²H]-1-Phenylethanol | >99% ee | >99% |
| (S)-Carvone | Ene-Reductase / H₂-driven [4-²H]-NADH recycling | ²H₂O | (2R,3R,5R)-[2,3-²H₂]-Dihydrocarvone | >99% de | >98% |
| 2-Pentanone | ADH-'A' from Rhodococcus ruber | d₈-2-propanol | (R)-[2-²H]-2-Pentanol | >99% ee | >99% |
Spectroscopic Characterization and Elucidation of Deuterated Alcohol Systems
Vibrational Spectroscopy for Hydrogen Bonding and Molecular Dynamics
Vibrational spectroscopy, which includes Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. researchgate.net These techniques are particularly sensitive to the presence of specific functional groups and intermolecular interactions like hydrogen bonding.
In the analysis of 2-Methylpropyl Alcohol-OD, the most significant change observed in the vibrational spectrum compared to its non-deuterated analogue is the shift of the hydroxyl group's stretching frequency. The O-H bond has a characteristic strong, broad absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org When the hydrogen is replaced by the heavier deuterium (B1214612) isotope, the frequency of this vibration decreases significantly due to the increased reduced mass of the O-D oscillator. The O-D stretching vibration appears in the 2400-2700 cm⁻¹ region. researchgate.net
This clear shift serves as definitive proof of successful deuteration at the hydroxyl position. researchgate.net Furthermore, the precise position and shape of the O-D stretching band are sensitive to the extent and strength of hydrogen bonding. This allows vibrational spectroscopy to be a powerful tool for studying molecular dynamics and intermolecular interactions in deuterated alcohol systems. acs.orgnih.gov
Table 4: Comparison of Hydroxyl Stretching Frequencies
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | 3200 - 3600 |
| O-D Stretch | 2400 - 2700 |
Infrared (IR) Spectroscopy of Deuterated Hydroxyl Groups (O-D Stretch)
Infrared (IR) spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The substitution of a proton with a deuteron (B1233211) in the hydroxyl group of 2-methylpropyl alcohol results in a notable shift in the characteristic stretching frequency of this bond.
The O-H stretching vibration in alcohols typically appears as a strong, broad absorption band in the region of 3200-3600 cm⁻¹ nih.govmissouri.edu. The broadness of this peak is a direct consequence of hydrogen bonding between alcohol molecules libretexts.orglibretexts.org. In this compound, the hydroxyl hydrogen is replaced by deuterium. Due to the increased mass of deuterium compared to protium (B1232500), the vibrational frequency of the O-D bond is lowered. This phenomenon can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the vibrating system. The expected frequency for the O-D stretch is therefore shifted to a lower wavenumber, typically around 2400-2600 cm⁻¹ msu.edu. This significant isotopic shift allows for the unambiguous identification of the deuterated hydroxyl group.
For non-deuterated 2-methylpropan-2-ol (tert-butyl alcohol), a related isomer, the characteristic broad O-H stretching vibration is observed between 3500 to 3230 cm⁻¹ due to hydrogen bonding. The IR spectrum of 1-butanol (B46404) also shows a broad O-H stretch in a similar region of approximately 3550 to 3230 cm⁻¹ missouri.edu. Upon deuteration, this band is expected to shift to the aforementioned lower frequency region, providing a clear spectral window for its study without interference from C-H stretching vibrations, which occur around 2850-3000 cm⁻¹ libretexts.org.
Table 1: Comparison of Typical IR Stretching Frequencies for O-H and O-D Bonds in Alcohols
| Bond | Typical Frequency Range (cm⁻¹) | Key Characteristics |
| O-H | 3200 - 3600 | Strong, broad absorption due to hydrogen bonding |
| O-D | 2400 - 2600 | Strong, broad absorption, shifted to lower frequency due to isotopic mass effect |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy, another form of vibrational spectroscopy, is based on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy. While IR absorption requires a change in the dipole moment during a vibration, a Raman signal arises from a change in the polarizability of the molecule. The O-D stretching mode in this compound is also active in Raman spectroscopy and appears in the corresponding shifted region of ~2400-2600 cm⁻¹.
Raman spectroscopy is particularly useful for studying vibrational modes in aqueous or protic solutions due to the weak Raman scattering of water, which can often obscure spectral regions in IR spectroscopy researchgate.net. Studies on deuterated sugars have demonstrated that the C-D stretching region in Raman spectra can provide valuable additional information for structural analysis rsc.org. Similarly, analyzing the full Raman spectrum of this compound allows for a comprehensive assignment of its various vibrational modes. This includes not only the O-D stretch but also C-C stretching, C-O stretching, and various C-H and C-D bending and deformation modes. For instance, in deuterated ethanols, new spectral features in the C-H stretching region have been identified using Raman spectroscopy, aided by depolarization ratio measurements and quantum chemical calculations ustc.edu.cn.
Analysis of Hydrogen Bonding Interactions in Bulk and Solution Phases
Hydrogen bonding is a dominant intermolecular force in alcohols, significantly influencing their physical and spectroscopic properties libretexts.orgyoutube.comlibretexts.org. In bulk this compound, the deuterated hydroxyl group acts as both a hydrogen bond donor (via the deuterium atom) and an acceptor (via the oxygen lone pairs), leading to the formation of extended networks of associated molecules.
The strength and dynamics of these hydrogen bonds can be probed spectroscopically. In the liquid phase, the O-D stretching band is typically broad due to the heterogeneous distribution of hydrogen bond strengths and geometries libretexts.orglibretexts.org. In dilute solutions with non-polar solvents, this broad band is replaced by a sharper, higher-frequency band corresponding to non-hydrogen-bonded or "free" O-D groups. The position and shape of the O-D band are therefore sensitive indicators of the local molecular environment.
Hydrogen bonding not only affects the O-D stretching frequency but also influences other vibrational modes, particularly the deformation (bending) frequencies of the hydroxyl group. The in-plane deformation of the C-O-D group is expected to be sensitive to the formation of hydrogen bonds. Studies on various alcohols have shown that the in-plane deformation vibration of the hydroxyl group gives rise to a broad association band at a higher frequency in the liquid state compared to a sharper monomeric band in dilute solutions umich.edu. Upon deuteration of the OH group, this pair of bands shifts to lower frequencies by a factor slightly less than the square root of two umich.edu.
Furthermore, research has indicated that the stretching frequency of the Cα-D bond (the carbon atom attached to the hydroxyl group) is also sensitive to the hydrogen-bonding state of the adjacent O-D group. It has been shown that the ν(Cα–D) mode can be correlated with the hydrogen-bond strength researchgate.net. An increase in the strength of the hydrogen bond donated by the O-D group can lead to a red-shift (a shift to lower frequency) in the Cα–D stretching vibration. This effect is attributed to hyperconjugative interactions between the Cα-D bond and the oxygen lone pairs, which are modulated by the hydrogen bond strength.
Table 2: Effect of Hydrogen Bonding on Vibrational Frequencies in Deuterated Alcohols
| Vibrational Mode | Effect of Increased H-Bonding Strength | Typical Frequency Shift |
| O-D Stretch | Red-shift (lower frequency) | Significant, band broadens |
| C-O-D In-plane Bend | Blue-shift (higher frequency) | Moderate, band broadens |
| Cα-D Stretch | Red-shift (lower frequency) | Small to moderate |
The dynamics of hydrogen bond making and breaking in liquid alcohols occur on a picosecond timescale. These dynamics can be investigated using time-resolved vibrational spectroscopy techniques, such as 2D IR spectroscopy. Such studies provide information on vibrational lifetimes and the rates of hydrogen-bond exchange nih.gov. The reorientational motion of alcohol molecules is strongly coupled to the hydrogen bond network dynamics. The time it takes for a molecule to reorient, known as the reorientational time, can be significantly slowed by the presence of strong hydrogen bonds.
Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and, in the case of isotopically labeled molecules, for assessing the degree of isotopic enrichment and purity.
Isotope-Ratio Mass Spectrometry (IRMS) for Isotopic Composition
Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios. In the context of this compound, IRMS can be used to determine the precise deuterium enrichment of the sample. By comparing the abundance of the molecular ion containing deuterium with its non-deuterated counterpart, the isotopic purity can be accurately quantified.
IRMS is a well-established technique for analyzing stable isotope ratios in various compounds, including alcohols, to determine their origin and authenticity mdpi.com. For example, the D/H ratio in ethanol (B145695) is used to trace the geographical origin of wine mdpi.comnih.gov. In a research or production setting for this compound, IRMS would be the definitive method to confirm that the deuterium label is present at the desired level and to quantify any residual non-deuterated species. The technique is sensitive enough to detect very small variations in isotopic composition, ensuring high confidence in the isotopic purity of the compound.
Electron Ionization (EI) Mass Spectrometry of Deuterated Species
Electron Ionization (EI) Mass Spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In EI, a molecule is bombarded with a high-energy electron beam, typically at 70 eV, causing the molecule to ionize and fragment. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the presence of a deuterium atom at the oxygen position influences the fragmentation pattern observed in the mass spectrum compared to its non-deuterated counterpart, 2-Methylpropyl Alcohol (isobutanol). The key difference lies in the masses of the fragments containing the hydroxyl/deuteroxyl group.
The molecular ion peak ([M]⁺) for this compound would be observed at m/z 75, one mass unit higher than that of isobutanol (m/z 74). The fragmentation of alcohols in EI-MS is characterized by several common pathways, including alpha-cleavage and dehydration.
Alpha-Cleavage: This involves the cleavage of a bond adjacent to the oxygen atom. For this compound, the most significant alpha-cleavage results in the loss of a propyl radical to form a resonance-stabilized oxonium ion.
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols. In the case of this compound, this would involve the loss of HDO, resulting in a fragment ion at m/z 56.
The predicted major fragments for this compound in an EI mass spectrum are summarized in the table below. The relative intensities are predictions based on the known fragmentation of isobutanol and may vary in an actual experimental spectrum.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 75 | [(CH₃)₂CHCH₂OD]⁺ | Molecular Ion | Low |
| 57 | [C₄H₉]⁺ | Loss of OD radical | Moderate |
| 44 | [CH₂OD]⁺ | Alpha-cleavage, loss of C₃H₇ radical | High |
| 43 | [C₃H₇]⁺ | Propyl cation | High |
| 42 | [C₃H₆]⁺ | Propene radical cation | Moderate |
| 41 | [C₃H₅]⁺ | Allyl cation | Moderate |
| 32 | [CH₃OD]⁺ | Rearrangement and fragmentation | Low |
| 31 | [CH₂OH]⁺ | From isobutanol impurity or H/D exchange | Low |
Application of Deuterated Standards in Quantitative LC-MS
Deuterated compounds, such as this compound, serve as excellent internal standards in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. nih.gov An internal standard is a compound of known concentration that is added to an unknown sample to facilitate the quantification of a target analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the mass spectrometer.
Stable isotope-labeled compounds, particularly deuterated ones, are considered the gold standard for internal standards in LC-MS because they co-elute with the unlabeled analyte and exhibit similar ionization efficiency in the mass spectrometer's ion source. cerilliant.com This co-elution and similar ionization behavior help to compensate for variations in sample preparation, injection volume, and matrix effects, which can suppress or enhance the analyte signal. cerilliant.comnih.gov
In a typical quantitative LC-MS workflow, a known amount of this compound would be added to a sample containing an unknown quantity of 2-Methylpropyl Alcohol. The sample is then processed and injected into the LC-MS system. The mass spectrometer is set to monitor the specific m/z values for both the analyte (e.g., the [M-H]⁻ ion for 2-Methylpropyl Alcohol) and the internal standard (e.g., the [M-D]⁻ ion for this compound).
The ratio of the peak area of the analyte to the peak area of the internal standard is then calculated. This ratio is used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve generated from standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
The use of a deuterated standard like this compound significantly improves the accuracy and precision of quantitative LC-MS assays. nih.govnih.gov This approach is widely used in various fields, including pharmaceutical analysis, clinical diagnostics, environmental monitoring, and food safety testing.
Below is a hypothetical data table illustrating the use of this compound as an internal standard for the quantification of 2-Methylpropyl Alcohol in a set of calibration standards.
| Calibration Standard | Concentration of 2-Methylpropyl Alcohol (ng/mL) | Peak Area of 2-Methylpropyl Alcohol | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 5,230 | 101,500 | 0.0515 |
| 2 | 5.0 | 26,150 | 102,100 | 0.2561 |
| 3 | 10.0 | 51,980 | 101,800 | 0.5106 |
| 4 | 25.0 | 128,700 | 100,900 | 1.2755 |
| 5 | 50.0 | 255,400 | 101,200 | 2.5237 |
| 6 | 100.0 | 508,900 | 100,500 | 5.0637 |
Mechanistic Investigations Utilizing Deuterated Alcohol Isotopologues
Kinetic Isotope Effects (KIEs) in Reaction Mechanism Elucidation
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the reaction with the light isotope (kL) to the rate constant for the reaction with the heavy isotope (kH). wikipedia.org For hydrogen and deuterium (B1214612), this is expressed as kH/kD. The study of KIEs is a cornerstone of physical organic chemistry, providing critical information about bond-breaking and bond-forming events in the rate-limiting steps of a reaction. numberanalytics.com
The theoretical basis for the kinetic isotope effect lies in the principles of quantum mechanics and vibrational spectroscopy. The energy of a chemical bond is quantized into discrete vibrational levels. The lowest possible energy state is the zero-point energy (ZPE), which is given by E₀ = ½hν, where h is Planck's constant and ν is the vibrational frequency of the bond. epfl.ch
The vibrational frequency of a bond is dependent on the masses of the connected atoms. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) or oxygen-deuterium (O-D) bond, has a lower vibrational frequency than the corresponding C-H or O-H bond. Consequently, the ZPE of the bond to the heavier isotope is lower, meaning the bond is stronger and requires more energy to break. libretexts.orgalchemyst.co.uk This difference in ZPE between the reactant's ground state and the transition state is the primary origin of the KIE. wikipedia.org
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. slideshare.netlibretexts.org Because the C-D bond is stronger than the C-H bond, reactions involving C-H bond cleavage are typically 6-10 times faster than those involving C-D bond cleavage. wikipedia.org This results in a "normal" primary KIE, where kH/kD > 1.
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgslideshare.net These effects are generally much smaller than PKIEs, with typical kH/kD values ranging from 0.7 to 1.5. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic bond between the reactant and the transition state, often due to a change in hybridization at a nearby atom. slideshare.net For instance, a change from sp³ to sp² hybridization at a carbon adjacent to the isotopic substitution typically results in a normal SKIE (kH/kD > 1), while a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1). wikipedia.org
| Isotope Effect Type | Description | Typical kH/kD Value |
| Primary (PKIE) | Isotopic substitution at the site of bond cleavage in the rate-determining step. | > 2 (often 6-8) |
| Secondary (SKIE) | Isotopic substitution at a site not directly involved in bond cleavage. | 0.7 - 1.5 |
| Inverse | The reaction with the heavier isotope is faster. | < 1 |
The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step (RDS) of a multi-step reaction. numberanalytics.comlibretexts.org The observation of a significant primary KIE (e.g., kH/kD > 2) is strong evidence that the bond to the hydrogen isotope is being cleaved in the reaction's slowest step. libretexts.org For example, in the bromination of acetone (B3395972), the reaction rate is independent of the bromine concentration. When the methyl hydrogens of acetone are replaced with deuterium, a large KIE of 7 is observed, indicating that the C-H bond cleavage during the tautomerization of acetone to its enol form is the rate-determining step. libretexts.orglibretexts.org
Furthermore, the magnitude of the primary KIE provides insight into the structure of the transition state (TS). slideshare.netresearchgate.net According to the Westheimer model, the maximum KIE is observed when the transition state is symmetric, with the hydrogen atom being transferred positioned exactly halfway between the donor and acceptor atoms. In this symmetric TS, the vibrational mode corresponding to the bond stretching is lost, maximizing the ZPE difference between the reactant and the TS. For asymmetric transition states (either "early" or "late"), the KIE is smaller. slideshare.net
When a reaction is performed in a deuterated solvent, such as deuterium oxide (D₂O) instead of water (H₂O), any observed change in the rate is termed a solvent isotope effect (SIE). numberanalytics.comchem-station.com SIEs are particularly useful for probing mechanisms involving acid-base catalysis, where solvent molecules or solvent-derived species like H₃O⁺/D₃O⁺ are directly involved. alchemyst.co.uk
The interpretation of SIEs can distinguish between general and specific acid/base catalysis.
Specific Acid Catalysis: The reaction rate is dependent on the concentration of the protonated solvent (H₃O⁺). The mechanism involves a rapid pre-equilibrium protonation of the substrate, followed by a slower, rate-determining step. alchemyst.co.uk Since D₃O⁺ in D₂O is a stronger acid than H₃O⁺ in H₂O, the pre-equilibrium concentration of the protonated substrate is higher in the deuterated solvent. reddit.com This often leads to rate acceleration and an inverse solvent isotope effect (kH₂O/kD₂O < 1). chem-station.com
General Acid Catalysis: A proton transfer from a general acid (which could be the solvent or another species) occurs in the rate-determining step. alchemyst.co.uk In this case, the O-H (or N-H, etc.) bond is broken in the RDS. This leads to a normal solvent isotope effect (kH₂O/kD₂O > 1) due to the ZPE differences between the O-H and O-D bonds. alchemyst.co.uk
The use of deuterated solvents like D₂O or deuterated alcohols is a simple way to measure these effects, as it avoids the often complex synthesis of isotopically labeled substrates. chem-station.comnih.gov
In the study of enzyme mechanisms, measuring both substrate and solvent isotope effects provides a more complete picture of the catalytic cycle. nih.gov This dual-probe approach can resolve ambiguities that arise from interpreting either effect alone. For instance, in the oxidation of an alcohol catalyzed by an enzyme like alcohol dehydrogenase, two key bond cleavages occur: the O-H bond of the alcohol and the C-H bond at the carbinol carbon.
By measuring the primary deuterium KIE with a substrate deuterated at the carbon (e.g., R-CD(OH)-R') in both H₂O and D₂O, one can dissect the timing of the two bond-cleavage events.
If the substrate KIE is the same in both H₂O and D₂O, it suggests a stepwise mechanism where C-H bond cleavage is solely rate-limiting and independent of the O-H bond cleavage. nih.gov
If the substrate KIE is smaller in D₂O than in H₂O, it may indicate a concerted mechanism where both C-H and O-H bonds are broken in the same transition state, or a stepwise mechanism where both steps are partially rate-limiting. nih.gov
| Mechanistic Scenario (Alcohol Oxidation) | Expected Isotope Effect Outcome |
| Stepwise: C-H cleavage is RDS; O-H cleavage is fast pre-equilibrium. | Large substrate KIE; SIE reflects the pre-equilibrium. KIE and SIE values are independent. |
| Stepwise: O-H cleavage is RDS; C-H cleavage is fast. | No substrate KIE; Large SIE. |
| Concerted: Both C-H and O-H bonds break in a single transition state. | Both substrate KIE and SIE are observed; the value of one may be affected by the other. |
| Stepwise: Both steps are partially rate-limiting. | Both substrate KIE and SIE are observed; the effects are interdependent (the value of one changes when measured with the other isotope). nih.gov |
Tracing Reaction Pathways and Molecular Transformations
Beyond its influence on reaction rates, deuterium serves as an excellent isotopic label for tracing the fate of atoms and functional groups through complex reaction sequences.
The use of deuterium as a tracer is a foundational technique in mechanistic organic chemistry. researchgate.net By strategically placing a deuterium atom in a reactant molecule, such as in the hydroxyl group of 2-Methylpropyl Alcohol-OD, researchers can follow its journey to the final products. The location of the deuterium atom in the product molecules, typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), provides direct evidence for or against proposed reaction pathways. researchgate.netresearchgate.net
This method is invaluable for:
Elucidating Reaction Pathways: Distinguishing between different possible mechanisms, such as intramolecular versus intermolecular transfer of a hydrogen atom.
Investigating Rearrangements: Tracking the movement of atoms during molecular rearrangements.
Determining Stereochemistry: Probing the stereochemical outcome of reactions by observing the final position and orientation of the deuterium label.
Studying Biosynthetic Pathways: In biochemistry, feeding organisms with deuterated precursors helps to unravel the complex sequences of reactions that constitute metabolic pathways. researchgate.net
For example, in the study of the Morita Baylis–Hillman reaction in methanol (B129727), the use of deuterated methanol (CH₃OD) as a solvent allowed researchers to probe the source of protons in the reaction. By observing the incorporation of deuterium into the product, they could refute a proposed "proton-shuttle" pathway in favor of a simpler acid-base mechanism where the solvent acts as the proton source. nih.gov The application of deuterated reagents is a powerful and widely used strategy to gain unambiguous evidence about molecular transformations. nih.gov
Elucidation of Specific Bond Cleavages (e.g., C-H/D vs. O-H/D)
The selective replacement of hydrogen with deuterium is instrumental in determining which chemical bonds are broken during the rate-determining step of a reaction. This is achieved by measuring the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the normal, protiated compound to that of its deuterated counterpart. A significant KIE (typically >1) indicates that the bond to the isotope is cleaved in the slowest step of the reaction.
In the context of this compound, the focus is on distinguishing between O-D bond cleavage and C-H bond cleavage at other positions in the molecule. For instance, in oxidation or dehydrogenation reactions, if the O-H/D bond is broken in the rate-limiting step, the reaction with 2-Methylpropyl Alcohol (isobutanol) will be significantly faster than with this compound. Conversely, if a C-H bond at the α-carbon is broken, deuterating that specific position would produce a large KIE, while using this compound would not.
Catalytic systems often utilize this principle to clarify reaction mechanisms. For example, studies on iridium-catalyzed deuteration of alcohols use deuterium oxide as the source to selectively introduce deuterium at the α-carbon. rsc.orgnih.gov Kinetic and theoretical studies of these systems show that the mechanism involves an initial dehydrogenation of the alcohol, which would involve breaking both a C-H and an O-H bond, followed by subsequent steps where the isotopic label is incorporated. rsc.orgnih.gov
In thermal decomposition studies of isobutanol, the primary reactions involve the cleavage of C-C bonds. nih.govresearchgate.net While these studies did not specifically investigate the deuterated analogue, they provide a baseline for comparison. A comparative study using this compound would be essential to probe the involvement of O-H bond cleavage in any secondary or alternative decomposition pathways.
| Reaction Channel | Rate Expression (s⁻¹) | Temperature Range (K) |
|---|---|---|
| isobutanol → isopropyl + hydroxymethyl | 10(16.45 ± 0.3) exp(-40910 ± 750 / T) | 1090 - 1240 |
| isobutanol → methyl + 1-hydroxypropyl-2 | 10(16.38 ± 0.3) exp(-41560 ± 750 / T) | 1090 - 1240 |
| isobutanol → isobutene + H₂O | 7.2 x 10¹³ exp(-35300 / T) | 1126 - 1231 |
Hydrogen Bonding Dynamics and Intermolecular Interactions
Hydrogen bonds govern the structure and dynamics of liquid alcohols. The substitution of deuterium for hydrogen in the hydroxyl group of this compound provides a unique probe for studying these interactions without significantly altering the chemical properties of the system.
Ultrafast Infrared Spectroscopy for Hydrogen Bond Dynamics
Ultrafast infrared (IR) spectroscopy is a powerful technique for observing the dynamics of hydrogen bonds on their natural timescale of picoseconds or less. The method typically involves an IR "pump" pulse that excites a specific molecular vibration, followed by a "probe" pulse that monitors the subsequent relaxation and energy redistribution.
The O-D stretching vibration in this compound absorbs IR radiation at a lower frequency (around 2500 cm⁻¹) compared to the O-H stretch in its protiated counterpart (around 3300-3400 cm⁻¹). libretexts.org This isotopic shift is advantageous as it moves the signal away from the spectral region of C-H stretching vibrations and the overtone of the H-O-C bending mode, providing a cleaner, more isolated spectroscopic signal.
By monitoring the time-dependent changes in the O-D absorption band after vibrational excitation, researchers can extract critical information. For example, spectral diffusion—the change in the vibrational frequency over time—reflects the structural fluctuations of the local hydrogen-bonding environment. The vibrational lifetime (the time it takes for the excited O-D bond to release its energy) is also sensitive to the strength and nature of the hydrogen bonds it is engaged in. aip.org Studies on other alcohols have shown that this energy relaxation occurs on a sub-picosecond or picosecond timescale and is a precursor to the dissociation of hydrogen bonds. aip.org
| Bond Type | Typical IR Frequency Range (cm⁻¹) | Key Characteristics |
|---|---|---|
| O-H (Alcohol, H-bonded) | 3200 - 3600 | Strong, very broad absorption |
| O-D (Deuterated Alcohol, H-bonded) | 2400 - 2700 | Strong, broad absorption, shifted to lower frequency |
Role of Deuteration in Probing Molecular Association and Clustering
In liquid alcohols, molecules are not isolated but form dynamic clusters and chains through hydrogen bonding. aip.org Deuteration of the hydroxyl group is a key strategy for investigating the structure and dynamics of these associations.
The O-D stretch frequency is highly sensitive to the specific role of the hydroxyl group in the hydrogen bond network. A "free" or non-hydrogen-bonded O-D group has a sharp absorption at a higher frequency, while an O-D group acting as a hydrogen bond donor will have a broader absorption at a lower frequency. The exact frequency shift depends on the strength of the hydrogen bond. By analyzing the shape and components of the O-D absorption band, one can quantify the relative populations of molecules in different states of association (e.g., monomers, dimers, longer chains). acs.org
Furthermore, molecular dynamics simulations on other small alcohols like ethanol (B145695) and propanol (B110389) have shown that these molecules can act as both proton donors and acceptors in forming hydrogen-bonded networks. nih.govresearchgate.net Introducing this compound into a system allows for the direct spectroscopic tracking of the deuterated species within clusters, providing insight into the exchange dynamics and lifetimes of specific hydrogen-bonded configurations. The presence of the bulkier isobutyl group, compared to smaller alcohols, influences the extent and geometry of these hydrogen-bonded chains, making the study of its deuterated form valuable for understanding steric effects on molecular clustering. aip.org
Computational and Theoretical Studies of Deuterated Isobutanol Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and related properties of molecules. nrel.govrsc.org For deuterated isobutanol, these calculations can elucidate the subtle yet significant effects of isotopic substitution.
Density Functional Theory (DFT) for Optimized Geometries
Below is an interactive data table showcasing typical bond lengths in isobutanol that can be determined using DFT calculations.
| Bond | Typical Bond Length (Å) |
| C-C | 1.53 |
| C-O | 1.43 |
| C-H | 1.09 |
| O-H | 0.96 |
| O-D | 0.95 |
Note: The values presented are typical and can vary slightly depending on the specific DFT functional and basis set used in the calculation.
Prediction of Vibrational Frequencies and Zero-Point Energies
The vibrational frequencies of a molecule correspond to the frequencies of its normal modes of vibration. These can be predicted computationally by calculating the second derivatives of the energy with respect to the atomic coordinates. For 2-Methylpropyl Alcohol-OD, the most significant change in the vibrational spectrum upon deuteration is the shift of the O-H stretching frequency to a lower wavenumber (the O-D stretch). This is a direct consequence of the increased mass of deuterium (B1214612) compared to protium (B1232500). The predicted shift is approximately a factor of 1.3-1.4. umich.edu
Zero-point energy (ZPE) is the lowest possible energy that a quantum mechanical system may have. It is a consequence of the Heisenberg uncertainty principle. The ZPE of a molecule can be calculated from its vibrational frequencies. Deuteration of the hydroxyl group in isobutanol leads to a decrease in the ZPE of the molecule. osu.edu This is because the vibrational frequency of the O-D bond is lower than that of the O-H bond.
The following interactive table provides a comparison of predicted vibrational frequencies for the hydroxyl stretch in isobutanol and its deuterated counterpart.
| Vibrational Mode | Isobutanol (O-H) Frequency (cm⁻¹) | This compound (O-D) Frequency (cm⁻¹) |
| OH/OD Stretch | ~3600 | ~2600-2700 |
Note: These are approximate values and the exact frequencies can be influenced by factors such as the computational method and the phase of the substance.
Characterization of Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in determining the physical and chemical properties of alcohols. In liquid this compound, molecules are connected via a network of hydrogen bonds. DFT calculations can be used to characterize these interactions by analyzing the geometry and energetics of isobutanol dimers and larger clusters. mdpi.comruc.dk Deuteration can influence the strength of hydrogen bonds. Generally, deuterium bonds are slightly stronger than the corresponding hydrogen bonds, a phenomenon known as the Ubbelohde effect. aps.org DFT studies can quantify this effect by comparing the binding energies of deuterated and non-deuterated isobutanol clusters. ruc.dk
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. rug.nl By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the dynamic behavior of liquids like this compound.
Simulation of Liquid-Phase Behavior of Deuterated Alcohols
MD simulations can be used to model the behavior of liquid this compound at various temperatures and pressures. unica.it These simulations can provide insights into the liquid structure, thermodynamics, and transport properties. researchgate.net The force fields used in these simulations are crucial for obtaining accurate results and are often parameterized using experimental data or quantum chemical calculations. For deuterated alcohols, specific force fields that account for the effects of isotopic substitution can be employed to improve the accuracy of the simulations. nih.gov
Analysis of Self-Diffusion Coefficients and Radial Distribution Functions
The self-diffusion coefficient is a measure of the translational mobility of molecules in a liquid. It can be calculated from MD simulation trajectories by analyzing the mean square displacement of the molecules over time. arxiv.orgresearchgate.netnih.gov Studies on other alcohols have shown that deuteration can lead to a slight decrease in the self-diffusion coefficient, which is consistent with the stronger hydrogen bonding in the deuterated species. arxiv.org
The radial distribution function (RDF), g(r), describes how the density of surrounding matter varies as a function of distance from a reference particle. stevenabbott.co.uklibretexts.org In the context of liquid this compound, RDFs can be calculated for different pairs of atoms (e.g., O-O, O-D, C-C) to reveal the local structure of the liquid. The position of the first peak in the O-O RDF, for instance, corresponds to the average distance between the oxygen atoms of two hydrogen-bonded isobutanol molecules. researchgate.netnih.govucdavis.edu
The interactive data table below presents hypothetical results for self-diffusion coefficients that could be obtained from MD simulations.
| Compound | Temperature (K) | Self-Diffusion Coefficient (10⁻⁹ m²/s) |
| Isobutanol | 298 | 0.45 |
| This compound | 298 | 0.42 |
Note: These values are hypothetical and intended for illustrative purposes. Actual values would depend on the specific simulation parameters.
Investigation of Hydrogen-Bonded Networks and Dynamics
The substitution of the hydroxyl proton with a deuteron (B1233211) in isobutanol, forming this compound, provides a subtle but powerful probe into the nature of hydrogen-bonded networks. While chemically identical to its protiated counterpart, the difference in nuclear mass between hydrogen and deuterium leads to significant nuclear quantum effects that alter the properties of the hydrogen bond. Computational studies focus on characterizing these isotopic effects on the structure, stability, and dynamics of the hydrogen-bond networks in the condensed phase.
Molecular dynamics simulations reveal that isobutanol, like other similar short-chain alcohols, tends to form chain-like aggregates in the liquid state through intermolecular hydrogen bonding. rsc.org The introduction of deuterium at the hydroxyl position modifies the hydrogen bond characteristics. The O-D bond has a lower zero-point energy and is consequently slightly shorter and stronger than the O-H bond. This seemingly minor change can have a cascading effect on the collective properties of the hydrogen-bonded network.
Theoretical investigations employ methods like neutron diffraction with isotopic substitution to experimentally validate computational models, as the scattering powers of hydrogen and deuterium are markedly different. nih.govacs.org These studies analyze various parameters to quantify the network's topology and dynamics:
Radial Distribution Functions (RDFs): Analysis of the O···O, O···D, and D···O RDFs provides insight into the average distances and coordination numbers within the liquid. In this compound, the O···D peak is expected to be slightly shifted compared to the O···H peak in isobutanol, reflecting the altered bond geometry.
Hydrogen Bond Lifetimes: The dynamics of the network are often characterized by the average lifetime of a hydrogen bond. The stronger O-D···O bond in the deuterated species can lead to slightly longer hydrogen bond lifetimes compared to the O-H···O bonds, resulting in a more structured and less dynamic network on short timescales.
Vibrational Spectroscopy: Isotopic substitution has a pronounced effect on vibrational frequencies. The O-D stretching frequency is significantly lower (around 2400-2500 cm⁻¹) than the O-H stretch (around 3300-3400 cm⁻¹) due to the increased mass of deuterium. Computational frequency analysis helps in interpreting experimental IR and Raman spectra of the deuterated compound.
Table 1: Comparative Properties of Hydrogen vs. Deuterium Bonds in Alcohols
| Property | O-H···O Bond (Protiated) | O-D···O Bond (Deuterated) | Rationale |
|---|---|---|---|
| Zero-Point Energy (ZPE) | Higher | Lower | ZPE is inversely proportional to the square root of the reduced mass. |
| Bond Length (O-H vs O-D) | Longer | Shorter | Lower ZPE leads to a deeper position in the potential well. |
| Bond Strength | Weaker | Stronger | The deuterium bond is more stable due to lower ZPE. |
| Stretching Frequency | ~3300-3400 cm-1 | ~2400-2500 cm-1 | Direct consequence of the increased mass of deuterium. |
| H-Bond Lifetime | Shorter | Longer | Reflects the greater stability of the deuterium bond. |
Advanced Computational Methodologies
To accurately capture the nuanced behavior of deuterated systems like this compound, researchers employ advanced computational methodologies that go beyond classical approximations. These methods are essential for modeling nuclear quantum effects and electronic excited states, providing a detailed picture of the molecule's behavior at a fundamental level.
Ab Initio Path Integral Molecular Dynamics
The "Ab Initio" aspect of the method signifies that the forces governing the motion of the atoms are calculated "on-the-fly" from first-principles electronic structure calculations (like Density Functional Theory) at each step of the simulation. mit.edu This avoids the need for empirical force fields, lending the method high accuracy and predictive power.
Quantifying Nuclear Quantum Effects: It allows for a direct assessment of how the increased mass of deuterium affects the structure of the liquid. This includes predicting the degree of bond length contraction (O-D vs. O-H) and the impact on intermolecular distances within the hydrogen-bonded network.
Simulating Thermodynamic Properties: The method provides a route to calculate thermodynamic properties with the inclusion of quantum effects, which can be important for accurately determining quantities like heat capacity and free energy of solvation.
Investigating Proton/Deuteron Transfer Dynamics: Although less prevalent in simple alcohols, in systems where proton transfer is possible, AI-PIMD can model the quantum tunneling component of the transfer barrier, a phenomenon highly sensitive to isotopic substitution.
Time-Dependent Density Functional Theory (TDDFT)
Time-Dependent Density Functional Theory (TDDFT) is a quantum-chemical method that extends the highly successful ground-state Density Functional Theory (DFT) to describe electronic excited states. nih.govfz-juelich.de It has become a standard tool for calculating properties related to the interaction of molecules with light. mpg.de The theory is based on the principle that the time-dependent electron density contains all the information about a system, allowing for the calculation of electronic transition energies. fz-juelich.de
The most common application of TDDFT is in its linear-response formulation (LR-TDDFT), which calculates the response of the ground-state electron density to a small, time-dependent perturbation, such as an oscillating electric field from a light wave. dtu.dk This provides information about vertical excitation energies and oscillator strengths, which can be used to simulate a molecule's UV-Visible absorption spectrum. cecam.org
In the study of this compound, TDDFT is used to:
Predict Electronic Spectra: It can calculate the electronic absorption spectrum, allowing for a comparison between the protiated and deuterated species.
Analyze Isotope Effects on Excitations: While the electronic structure is largely unaffected by isotopic substitution, the vibrational energy levels of both the ground and excited states are altered. TDDFT calculations can help to resolve the subtle shifts (vibronic coupling effects) in the absorption spectrum that arise from deuteration.
Characterize Excited State Properties: Beyond excitation energies, TDDFT can be used to compute properties of the molecule in its excited state, such as its geometry and dipole moment, providing insight into its photochemical behavior.
Table 2: Summary of Advanced Computational Methodologies
| Methodology | Primary Focus | Key Information Provided for this compound |
|---|---|---|
| Ab Initio Path Integral Molecular Dynamics (AI-PIMD) | Nuclear Quantum Effects (NQE) and Dynamics | Accurate liquid structure, quantification of ZPE effects on H-bonding, and thermodynamic properties. |
| Time-Dependent Density Functional Theory (TDDFT) | Electronic Excited States | UV-Vis absorption spectra, excitation energies, and analysis of subtle isotopic shifts in electronic transitions. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Deuteration Technologies
The synthesis of isotopically labeled compounds such as 2-Methylpropyl Alcohol-OD is fundamental for a range of scientific applications. The ongoing development of more efficient, selective, and sustainable deuteration methods is a primary focus of future research. Current methodologies often rely on transition metal catalysis, and significant efforts are being directed towards the discovery and optimization of new catalytic systems.
Recent advancements have highlighted the efficacy of iridium and ruthenium-based catalysts for the selective deuteration of alcohols. acs.orgacs.org These catalysts often utilize deuterium (B1214612) oxide (D₂O) as an inexpensive and readily available deuterium source. acs.org The development of next-generation catalysts is expected to focus on several key areas:
Enhanced Selectivity: Achieving precise control over which hydrogen atoms in a molecule are replaced by deuterium is a critical challenge. Future catalysts will aim for higher regioselectivity, enabling the specific labeling of the hydroxyl group in 2-methylpropanol to yield this compound with minimal isotopic scrambling.
Broader Substrate Scope: While current methods are effective for a range of alcohols, the development of catalysts with a broader substrate scope will allow for the efficient deuteration of more complex and functionally diverse molecules.
The table below summarizes some of the promising catalytic systems for alcohol deuteration.
| Catalyst System | Deuterium Source | Key Advantages |
| Iridium(III)-bipyridonate complexes | D₂O | High α-selectivity, applicable to complex pharmaceuticals. acs.orgresearchgate.net |
| Ruthenium-pincer complexes (e.g., Ru-MACHO) | D₂O | Commercially available, efficient for α- and α,β-deuteration. acs.org |
| Palladium on carbon (Pd/C) with in-situ generated D₂ | D₂O and Aluminum | Environmentally benign, high selectivity. |
Integration of Advanced Spectroscopic and Computational Techniques
The precise characterization of deuterated compounds is paramount to understanding their properties and behavior. The integration of advanced spectroscopic methods with computational modeling offers a powerful approach for the in-depth analysis of this compound.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the isotopic purity and determining the exact location of the deuterium atom within the molecule. mdpi.comhmdb.cadocbrown.info
NMR Spectroscopy: ¹H and ²H NMR are fundamental for verifying the successful incorporation of deuterium. The disappearance of the hydroxyl proton signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum provide direct evidence of O-deuteration. hmdb.ca Advanced NMR techniques can further probe subtle changes in the molecular environment upon deuteration.
Vibrational Spectroscopy: IR and Raman spectroscopy are sensitive to changes in bond vibrational frequencies upon isotopic substitution. acs.orgmdpi.com The O-H stretching vibration, typically observed in the range of 3200-3600 cm⁻¹, will shift to a lower frequency for the O-D bond in this compound, providing a clear spectroscopic signature. acs.org
Mass Spectrometry: MS allows for the precise determination of the molecular weight of the deuterated compound, confirming the incorporation of a deuterium atom. docbrown.info Fragmentation patterns in the mass spectrum can also provide information about the position of the isotopic label. docbrown.info
Computational chemistry plays an increasingly important role in complementing experimental data. osu.edu Density Functional Theory (DFT) calculations can be used to predict the vibrational frequencies of this compound, aiding in the interpretation of experimental IR and Raman spectra. osu.edu Furthermore, computational models can provide insights into the electronic structure and thermodynamic properties of the deuterated molecule, helping to rationalize its reactivity and behavior.
The following table outlines the key spectroscopic and computational methods for the characterization of this compound.
| Technique | Information Obtained |
| ¹H and ²H Nuclear Magnetic Resonance (NMR) | Confirmation of deuteration, location of deuterium, isotopic purity. hmdb.ca |
| Infrared (IR) and Raman Spectroscopy | Vibrational frequencies of O-D bond, structural information. acs.orgmdpi.com |
| Mass Spectrometry (MS) | Molecular weight confirmation, isotopic enrichment, fragmentation analysis. docbrown.info |
| Computational Modeling (e.g., DFT) | Predicted vibrational frequencies, electronic structure, thermodynamic properties. osu.edu |
Exploration of New Applications in Physical Organic Chemistry
The unique properties of deuterated compounds make them valuable tools in physical organic chemistry for elucidating reaction mechanisms and understanding fundamental chemical principles. The availability of this compound opens up new avenues for research in this field.
One of the most significant applications of deuterated compounds is in the study of kinetic isotope effects (KIEs) . nih.govwikipedia.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By comparing the reaction rates of 2-methylpropanol and this compound, researchers can determine whether the O-H bond is broken in the rate-determining step of a reaction. This information is crucial for mapping out detailed reaction pathways. nih.gov
Furthermore, this compound can be employed as a mechanistic probe in a variety of chemical transformations. For instance, in acid-catalyzed dehydration reactions of alcohols, the use of the deuterated analogue can help to distinguish between different proposed mechanisms.
Another area of exploration is the use of this compound in solvent effect studies . The physical properties of a solvent, such as its polarity and hydrogen bonding ability, can significantly influence reaction rates and equilibria. masterorganicchemistry.com By comparing the outcomes of reactions in 2-methylpropanol versus this compound, the specific role of the hydroxyl proton in solvation and intermolecular interactions can be investigated. This can provide a more nuanced understanding of solvent-solute interactions at the molecular level.
The table below highlights potential applications of this compound in physical organic chemistry.
| Application Area | Research Focus |
| Kinetic Isotope Effect (KIE) Studies | Elucidation of reaction mechanisms, identification of rate-determining steps. nih.govwikipedia.org |
| Mechanistic Probing | Investigation of reaction pathways in transformations involving the hydroxyl group. |
| Solvent Effect Studies | Understanding the role of the hydroxyl proton in solvation and intermolecular forces. masterorganicchemistry.com |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Methylpropyl Alcohol-OD with high isotopic purity?
- Methodological Answer : Deuterated alcohols like this compound (CH3)2CH2OD (98 atom % D) require precise control of reaction conditions to minimize proton contamination. Use deuterium oxide (D2O) as a solvent and ensure anhydrous environments during synthesis. Isotopic purity can be verified via (absence of -OH proton at ~1.5 ppm) and mass spectrometry (MS) to confirm molecular ion peaks at m/z 75.13 .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in sealed, inert containers under nitrogen or argon at room temperature. Avoid exposure to moisture or acidic/basic conditions, which may lead to deuterium exchange. Stability testing via periodic or FT-IR (monitoring O-D stretching at ~2500 cm) is recommended .
Q. What analytical techniques are critical for characterizing deuterium incorporation in this compound?
- Methodological Answer :
- NMR Spectroscopy : detects deuterium distribution, while confirms structural integrity.
- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies D/H ratios to validate isotopic enrichment (e.g., 98 atom % D) .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence reaction mechanisms in catalytic systems?
- Methodological Answer : In Cu-catalyzed hydrofunctionalization reactions, deuterated alcohols act as deuterium donors, altering intermediates (e.g., deuterodecupration steps). Kinetic isotope effects (KIEs) can be measured via comparative rate studies (k/k) using GC-MS or LC-MS to track deuterium transfer .
Q. What experimental strategies resolve contradictions in isotopic effect studies involving this compound?
- Methodological Answer :
- Control Experiments : Compare reactions with protiated (CH3)2CH2OH vs. deuterated (CH3)2CH2OD under identical conditions (temperature, solvent, catalyst loading).
- Computational Modeling : Use DFT calculations to probe transition states and isotope-sensitive steps. Cross-validate with kinetic data .
Q. How can researchers optimize the use of this compound in kinetic studies of enzymatic reactions?
- Methodological Answer :
- Substrate-Solvent Matching : Use deuterated buffers (e.g., D2O) to minimize solvent exchange.
- Quench-and-Analyze Methods : Rapid-freeze techniques with LC-MS/MS detect transient deuterated intermediates. Reference non-deuterated controls to isolate isotope-specific effects .
Q. What are the challenges in scaling up deuterated alcohol synthesis while maintaining isotopic purity?
- Methodological Answer :
- Purification Protocols : Employ fractional distillation under reduced pressure to separate isotopologues.
- Quality Control : Implement batch-wise isotopic analysis via IRMS or . Document deviations in CAS registry data (e.g., conflicting CAS numbers 14848-63-6 vs. 78-83-1) to avoid cross-contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
